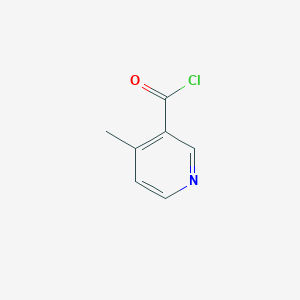

4-Methylnicotinoyl chloride

Description

Significance of Pyridine-Based Acyl Chlorides in Contemporary Synthetic Methodologies

Pyridine-based acyl chlorides are a class of acylating agents that have garnered considerable attention in modern organic synthesis. The presence of the nitrogen atom in the pyridine (B92270) ring significantly influences the reactivity of the acyl chloride group. researchgate.net Pyridine and its derivatives are known to be excellent catalysts and activating agents for acylation reactions. scripps.eduresearchgate.net The nitrogen atom can act as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium salt intermediate. This intermediate is more susceptible to nucleophilic attack than the original acyl chloride, thus facilitating reactions with a wide range of nucleophiles, including alcohols, amines, and arenes. scripps.edursc.org

The versatility of pyridine-based acyl chlorides is further enhanced by the ability to modify the pyridine ring with various substituents. These modifications can fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity and selectivity in chemical transformations. researchgate.net This adaptability allows for the construction of diverse and complex molecular scaffolds, which is a cornerstone of contemporary drug discovery and materials science. The pyridine motif itself is a ubiquitous scaffold in many biologically active natural products and pharmaceutical agents. researchgate.net

Historical Context and Evolution of Research Pertaining to 4-Methylnicotinoyl Chloride

The development of research on this compound is intrinsically linked to the broader history of nicotinic acid and its derivatives. Early methods for the production of nicotinic acid involved the oxidation of nicotine (B1678760) or other pyridine-containing compounds using strong oxidizing agents. nih.govresearchgate.net The preparation of nicotinoyl chloride itself was described in the mid-20th century, highlighting the early interest in activating the carboxylic acid functionality of nicotinic acid for further chemical transformations. acs.org

Research into substituted nicotinic acids, such as 4-methylnicotinic acid, gained traction as chemists sought to explore the impact of substituents on the chemical and biological properties of the pyridine core. A 1978 study detailed the synthesis of 4-methylnicotine from 4-methylnicotinic acid, indicating the availability and use of this precursor in synthetic endeavors. acs.org The conversion of 4-methylnicotinic acid to its corresponding acyl chloride, this compound, follows standard procedures for the synthesis of acyl chlorides from carboxylic acids, typically involving reagents like thionyl chloride or oxalyl chloride. prepchem.com The hydrochloride salt of nicotinoyl chloride is often utilized to enhance stability, as the free acyl chloride can be sensitive to moisture. vulcanchem.com Over time, the focus has shifted from simple synthesis to the application of these substituted acyl chlorides as key intermediates in the construction of complex molecular architectures.

Current Research Frontiers and Emerging Scholarly Interests in this compound Chemistry

Current research involving this compound is primarily centered on its utility as a versatile building block in the synthesis of novel heterocyclic compounds with potential biological activity. The reactivity of the acyl chloride function allows for its incorporation into a variety of molecular frameworks through acylation reactions.

A significant area of interest is the synthesis of complex fused heterocyclic systems. For instance, this compound has been employed in condensation reactions with dihydroisoquinolines to generate intricate alkaloidal systems. scripps.educhemsrc.com These types of reactions are crucial in the development of new scaffolds for drug discovery, as they can lead to the formation of molecules with unique three-dimensional structures.

Furthermore, the exploration of pyridine-based acyl chlorides, including this compound, extends to their use in medicinal chemistry for the synthesis of potential therapeutic agents. Derivatives of nicotinamide, which can be synthesized from the corresponding nicotinoyl chlorides, are being investigated for a range of biological activities, including their potential as anticancer and antimicrobial agents. smolecule.comopenmedicinalchemistryjournal.com The methyl group in this compound can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, making it a valuable component in the design of new drug candidates.

Emerging interests also include the use of pyridine-based acylating agents in the development of new materials and probes. For example, pyridine-based isatoic anhydrides, which are related to acyl chlorides, have been designed for selective RNA acylation, highlighting the potential for these reactive species in biochemical applications. rsc.org The continued exploration of the reactivity and applications of this compound and its analogues is expected to open new avenues in organic synthesis and medicinal chemistry.

Chemical Compound Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₇H₆ClNO | 155.58 |

| 4-Methylnicotinic acid | C₇H₇NO₂ | 137.14 |

| Nicotinoyl chloride | C₆H₄ClNO | 141.55 |

| Nicotinic acid | C₆H₅NO₂ | 123.11 |

| Thionyl chloride | SOCl₂ | 118.97 |

| Oxalyl chloride | C₂Cl₂O₂ | 126.93 |

| Pyridine | C₅H₅N | 79.10 |

| 2,6-dichloro-4-methylnicotinic acid | C₇H₅Cl₂NO₂ | 206.03 |

| 4-methylnicotine | C₁₁H₁₆N₂ | 176.26 |

Spectroscopic Data for a Related Compound (6-Methylnicotinoyl chloride)

| Spectroscopic Technique | Characteristic Features |

| Infrared (IR) Spectroscopy | Characteristic carbonyl (C=O) stretching frequency. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on the chemical environment of the hydrogen and carbon atoms. |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylpyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-2-3-9-4-6(5)7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQJZTXYHZLWJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625337 | |

| Record name | 4-Methylpyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155136-54-2 | |

| Record name | 4-Methylpyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Transformations Involving 4 Methylnicotinoyl Chloride

Detailed Reaction Pathway Elucidation

The elucidation of reaction pathways for 4-methylnicotinoyl chloride centers on the classic nucleophilic acyl substitution mechanism. This process is characterized by a multi-step sequence involving specific intermediates and transition states, with the electronic properties of the pyridine (B92270) ring playing a significant role.

Analysis of Nucleophilic Acyl Substitution Mechanisms

The reaction of this compound with nucleophiles proceeds through a well-established nucleophilic addition-elimination mechanism . libretexts.orgdocbrown.info This is a two-stage process common to most carboxylic acid derivatives. savemyexams.com

Nucleophilic Addition: The reaction initiates with the attack of a nucleophile (e.g., a water molecule, an alcohol, or an amine) on the electrophilic carbonyl carbon. The carbon-oxygen π-bond breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. youtube.comchemistrysteps.com This intermediate is characterized by an sp³-hybridized carbon atom that was formerly the sp²-hybridized carbonyl carbon.

Elimination: The tetrahedral intermediate is typically unstable. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen π-bond. Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group. libretexts.org The chloride ion is an excellent leaving group due to its ability to stabilize the negative charge, being the conjugate base of a strong acid (HCl). chemistrysteps.com

This sequence results in the net substitution of the chloride with the incoming nucleophile. For instance, hydrolysis with water yields 4-methylnicotinic acid and hydrochloric acid. wikipedia.org

Examination of Transition State Structures and Intermediates

Computational studies on the hydrolysis of similar acyl chlorides, such as formyl and acetyl chloride, provide insight into the geometry of the intermediates and transition states involved. youtube.com

Tetrahedral Intermediate: The central species in the reaction pathway is the tetrahedral intermediate. For the hydrolysis of this compound, this intermediate would feature the carbonyl carbon bonded to the pyridine ring, the original carbonyl oxygen (now as an oxyanion, O⁻), the chloride atom, and the incoming water molecule (as -OH₂⁺). This species resides in a shallow energy well on the reaction coordinate.

Transition States: The reaction profile features two main transition states (TS1 and TS2) that flank the tetrahedral intermediate.

TS1: This is the transition state for the initial nucleophilic attack. The geometry involves the partial formation of the bond between the nucleophile and the carbonyl carbon, and the partial breaking of the C=O π-bond.

TS2: This transition state corresponds to the collapse of the tetrahedral intermediate. It involves the partial reformation of the C=O π-bond and the partial breaking of the C-Cl bond.

The structures of these transition states are often modeled computationally to understand the electronic and steric factors that influence the reaction rate. youtube.com

Role of the Pyridine Nitrogen in Reaction Processes

The nitrogen atom within the pyridine ring has a profound influence on the reactivity of the acyl chloride group. Its primary roles are electronic:

Inductive Electron Withdrawal: Nitrogen is more electronegative than carbon, leading to a strong inductive withdrawal of electron density from the ring carbons. This effect is transmitted to the exocyclic carbonyl group, increasing the partial positive charge (electrophilicity) on the carbonyl carbon. pearson.com This makes the carbonyl group in this compound inherently more reactive towards nucleophiles compared to its non-heterocyclic analogue, 4-methylbenzoyl chloride.

Kinetic and Thermodynamic Characterization of Reactions

Reaction Rate Determination and Order Analysis

The hydrolysis of acyl chlorides is a classic reaction for kinetic studies. For reactions where the nucleophile is the solvent (solvolysis), the reaction typically follows first-order kinetics, as the solvent concentration is in large excess and effectively constant. uni.edu The rate law is expressed as:

Rate = k [RCOCl]

Studies on the alcoholysis of substituted benzoyl chlorides have shown a clear dependence of the rate constant (k) on the nature of the substituent on the aromatic ring. uni.edu Electron-withdrawing groups (like nitro) increase the rate of nucleophilic attack by enhancing the electrophilicity of the carbonyl carbon, while electron-donating groups (like methoxy) decrease the rate. reddit.comnih.gov

Based on this principle, the electron-withdrawing pyridine ring in this compound is expected to lead to a significantly faster hydrolysis rate compared to benzoyl chloride. The electron-donating 4-methyl group would slightly attenuate this effect.

Table 1: Representative Pseudo-First-Order Rate Constants for the Alcoholysis of Substituted Benzoyl Chlorides in n-Propanol at 25°C (Data adapted from analogous systems to illustrate electronic effects)

| Substituent (X in X-C₆H₄COCl) | Rate Constant, k (min⁻¹) |

| p-NO₂ | 0.463 |

| m-NO₂ | 0.370 |

| p-Cl | 0.0881 |

| H (Benzoyl chloride) | 0.0492 |

| p-CH₃ | 0.0195 |

| p-OCH₃ | 0.00318 |

Energy Profile Mapping and Barrier Determination

The energy profile of the nucleophilic addition-elimination reaction is characterized by the relative energies of the reactants, intermediates, transition states, and products. Computational chemistry provides valuable estimates for these energy barriers. youtube.com

The reaction proceeds via two transition states, with the first step (nucleophilic addition) generally being the rate-determining step for highly reactive acyl chlorides. The activation enthalpy (ΔH‡) is the energy barrier that must be overcome for the reaction to proceed.

Table 2: Calculated Gas-Phase Activation Enthalpies for the Hydrolysis of Simple Acyl Chlorides (Data from computational studies on analogous systems)

| Acyl Chloride | Activation Enthalpy (ΔH‡) (kcal/mol) |

| Formyl chloride | 20.3 |

| Acetyl chloride | 25.1 |

| Propionyl chloride | 24.5 |

| Butyryl chloride | 24.3 |

Source: Adapted from computational data presented in reference youtube.com.

The energy profile diagram for the hydrolysis of this compound would be expected to show a similar two-humped curve. The reactants (acyl chloride and water) would first overcome the activation energy barrier (TS1) to form the tetrahedral intermediate, which lies in an energy minimum. This intermediate then requires less energy to pass over the second barrier (TS2) to form the final products (carboxylic acid and HCl), which are thermodynamically more stable.

Stereochemical Outcomes and Diastereoselective Control in Reactions

The reaction of this compound with substituted 3,4-dihydroisoquinolines serves as a pertinent example for discussing stereochemical outcomes. This transformation, analogous to a Pictet-Spengler-type reaction, involves the formation of a new chiral center at the point of ring fusion, leading to the potential for diastereomers if a chiral center already exists in the dihydroisoquinoline starting material.

One of the key transformations reported is the condensation of this compound with 3,4-dihydro-6,7-dimethoxyisoquinoline. This reaction proceeds via an initial N-acylation to form an enamide intermediate. Subsequent intramolecular cyclization, a crucial step where the stereochemistry is set, leads to the formation of a tetracyclic product, specifically a 5,6,13,13a-tetrahydro-8H-isoquino[2,1-b] cdnsciencepub.comacs.orgnaphthyridin-8-one derivative. The carbon atom at position 13a becomes a new stereocenter.

The stereochemical outcome of this cyclization is influenced by several factors:

Facial Selectivity: The approach of the nucleophilic carbon of the electron-rich aromatic ring to the electrophilic iminium-like species can occur from two different faces (re or si face). The preferred direction of attack will determine the absolute configuration of the newly formed stereocenter. In the absence of any chiral influence, a racemic mixture of products would be expected.

Diastereoselective Control: If the 3,4-dihydroisoquinoline (B110456) reactant is already chiral (for instance, bearing a substituent at C-1), the existing stereocenter can direct the formation of the new stereocenter. This is known as substrate-controlled diastereoselection. The transition state leading to one diastereomer will be energetically favored over the other due to steric and electronic interactions between the existing chiral center and the reacting centers. This results in an unequal formation of the possible diastereomers.

Detailed research findings on the precise diastereomeric ratios for this specific reaction are not extensively published. However, based on analogous reactions, it is anticipated that the reaction would exhibit some level of diastereoselectivity. The table below illustrates hypothetical outcomes based on the presence of a chiral center in the starting dihydroisoquinoline.

| Starting Dihydroisoquinoline | Potential Diastereomeric Products | Expected Diastereomeric Ratio (d.r.) | Controlling Factors |

|---|---|---|---|

| Achiral (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline) | Racemic mixture of (13aR)- and (13aS)-enantiomers | 1:1 | No inherent stereocontrol |

| Chiral (e.g., (1R)-1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline) | (1R, 13aR) and (1R, 13aS) | Not equal to 1:1 | Steric hindrance from the C-1 methyl group influencing the approach to the acyliminium intermediate |

The degree of diastereoselectivity would be dependent on the nature of the substituent on the existing chiral center and the specific reaction conditions (temperature, solvent, and catalyst). For instance, bulkier substituents would likely lead to higher diastereoselectivity due to more pronounced steric hindrance in one of the transition states.

Further research employing chiral auxiliaries or catalysts could be envisioned to achieve enantioselective control in the reaction of this compound with achiral dihydroisoquinolines. A chiral auxiliary temporarily attached to the nitrogen atom could effectively shield one face of the intermediate, leading to the preferential formation of one enantiomer.

Advanced Synthetic Applications of 4 Methylnicotinoyl Chloride As a Key Building Block

Construction of Complex Heterocyclic Ring Systems

The rigid framework and inherent reactivity of 4-methylnicotinoyl chloride make it a valuable precursor for synthesizing elaborate heterocyclic structures, particularly those containing nitrogen. Its ability to introduce the 4-methylnicotinoyl moiety is a key step in multi-stage syntheses of polycyclic systems.

One of the prominent applications of acyl chlorides in heterocyclic synthesis is in the construction of the isoquinoline (B145761) core. The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides under acidic conditions. jk-sci.comorganic-chemistry.orgwikipedia.org In this synthetic sequence, this compound can be employed as the key acylating agent to prepare the necessary amide precursor.

The synthesis begins with the acylation of a β-arylethylamine, such as phenethylamine, with this compound. This reaction forms the N-(2-phenylethyl)-4-methylnicotinamide intermediate. In the presence of a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), this amide undergoes an intramolecular electrophilic aromatic substitution to yield a 1-substituted-3,4-dihydroisoquinoline derivative. wikipedia.orgnrochemistry.com The resulting product can then be dehydrogenated to the corresponding aromatic isoquinoline. The Bischler-Napieralski reaction is particularly effective when the aromatic ring of the β-arylethylamine contains electron-donating groups, which facilitates the cyclization step. nrochemistry.com

While the Pictet-Spengler reaction also yields tetrahydroisoquinolines, it proceeds through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.orgnrochemistry.com However, a variation known as the N-acyliminium ion Pictet-Spengler reaction utilizes an acylated amine. In this context, an intermediate formed from this compound could potentially be used to generate a highly electrophilic N-acyliminium ion, which would then drive the cyclization under milder conditions than the traditional approach. wikipedia.org

Annulation reactions are processes in which a new ring is constructed onto an existing molecule. This compound can serve as a component in various ring-forming strategies, including cycloaddition reactions. wikipedia.org Acyl chlorides that possess at least one α-hydrogen can be treated with a non-nucleophilic base, such as triethylamine, to eliminate hydrogen chloride and form a highly reactive ketene (B1206846) intermediate. libretexts.org

This ketene can then participate in [2+2] cycloaddition reactions with alkenes (ketenophiles) to form cyclobutanone (B123998) derivatives. libretexts.org This methodology provides a route to four-membered ring systems that can serve as versatile intermediates for further synthetic transformations. Although ketenes are highly reactive, the reaction can be controlled to produce complex cyclic structures. The stereochemistry of such cycloadditions is a key consideration in synthetic design. libretexts.org The participation of this compound in these and other annulation reactions underscores its role as a versatile building block for accessing diverse carbocyclic and heterocyclic frameworks.

Chemoselective Functionalization and Derivatization Strategies

The high reactivity of the acyl chloride functional group allows for the chemoselective modification of various nucleophilic molecules under mild conditions. This makes this compound an excellent reagent for introducing the 4-methyl-3-pyridinylcarbonyl group, which can alter a molecule's physical, chemical, or analytical properties.

This compound reacts readily with a wide range of nucleophiles via a nucleophilic addition-elimination mechanism. chemguide.co.ukchemguide.co.uk The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. A nucleophile, such as an alcohol, amine, or thiol, attacks this carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, and the carbonyl double bond is reformed, yielding the acylated product and hydrogen chloride. chemguide.co.ukyoutube.com

Reaction with Alcohols: Alcohols react with this compound, often vigorously at room temperature, to form the corresponding esters (esterification). chemguide.co.ukbyjus.com This reaction provides a direct route to compounds like alkyl 4-methylnicotinate. To neutralize the HCl byproduct, a weak base like pyridine (B92270) is often added. libretexts.org

Reaction with Amines: Ammonia, primary amines, and secondary amines react rapidly with this compound to yield primary, secondary, and tertiary amides, respectively. libretexts.orgyoutube.com The reaction is typically exothermic and is often carried out in the presence of a base or with an excess of the amine to neutralize the generated HCl. chemguide.co.uk

Reaction with Thiols: Thiols can be acylated by this compound to produce thioesters. wikipedia.org This reaction is a common method for thioester synthesis and is analogous to the acylation of alcohols and amines. researchgate.netorganic-chemistry.org

| Nucleophile Class | Example Nucleophile (R-NuH) | Product Class | General Reaction Scheme |

|---|---|---|---|

| Alcohols | Ethanol (R = -CH₂CH₃) | Ester (Ethyl 4-methylnicotinate) |  |

| Amines (Primary) | Ethylamine (R = -CH₂CH₃) | Amide (N-Ethyl-4-methylnicotinamide) | |

| Thiols | Ethanethiol (R = -CH₂CH₃) | Thioester (S-Ethyl 4-methylnicotinothioate) |

In organic synthesis, "building blocks" are relatively simple molecules that can be assembled into more complex structures. sigmaaldrich.comlifechemicals.com this compound is an exemplary building block because it allows for the efficient introduction of the 4-methylnicotinoyl moiety into a target molecule. The resulting esters, amides, and other derivatives are often not the final product but are themselves advanced intermediates for subsequent reactions.

For example, an amide formed from the reaction of this compound can be a precursor in a Bischler-Napieralski reaction to form a dihydroisoquinoline ring system, as previously discussed. wikipedia.org The pyridine ring itself can be further functionalized, or it can play a crucial role in the biological activity of the final molecule, as pyridine motifs are common in active pharmaceutical ingredients (APIs). nih.gov The transformation of a simple starting material into a more functionalized and structurally complex molecule highlights the value of this compound as a key intermediate.

| Initial Reaction Product | Intermediate Type | Potential Subsequent Transformation | Advanced Target Structure Class |

|---|---|---|---|

| N-Aryl-4-methylnicotinamide | Amide | Intramolecular Cyclization (e.g., Bischler-Napieralski) | Polycyclic Heterocycles |

| Alkyl 4-methylnicotinate | Ester | Claisen Condensation | β-Keto Esters |

| N-Methoxy-N-methyl-4-methylnicotinamide | Weinreb Amide | Reaction with Organometallic Reagents | Ketones |

In analytical chemistry, particularly in chromatography, derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for separation and detection. sdiarticle4.comresearchgate.net Acyl chlorides are frequently used as derivatizing reagents for compounds containing hydroxyl (-OH) or primary/secondary amine (-NHR) groups.

This compound is a potentially effective derivatizing agent for techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). greyhoundchrom.com The introduction of the 4-methylnicotinoyl group can significantly enhance the detectability of an analyte for several reasons:

Improved Ionization Efficiency: The pyridine nitrogen in the 4-methylnicotinoyl group is basic and can be readily protonated. This makes the resulting derivative highly suitable for positive-ion electrospray ionization (ESI), a common technique in LC-MS, leading to a much stronger signal and lower detection limits. nih.govsigmaaldrich.com

Chromatographic Behavior: The addition of the relatively nonpolar aromatic ring can alter the analyte's retention characteristics in reversed-phase HPLC, moving it away from interferences in the chromatogram. sdiarticle4.com

UV-Vis Absorbance: The pyridine ring acts as a chromophore, allowing for or enhancing the detection of the analyte using a UV-Vis detector. researchgate.net

This strategy is valuable for the quantitative analysis of low-concentration analytes in complex biological or environmental matrices. nih.govresearchgate.net

| Analyte Functional Group | Analytical Technique | Benefit of Derivatization |

|---|---|---|

| -OH (Alcohols, Phenols) | LC-MS (ESI+) | Introduces a readily protonated site (pyridine nitrogen), enhancing signal intensity. |

| -NH₂ / -NHR (Amines) | LC-MS (ESI+) | Increases molecular weight and adds a site for efficient protonation. |

| -OH / -NH₂ / -SH | HPLC-UV | Attaches a UV-active chromophore (pyridine ring) for improved detection. |

Integration into Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms of the starting materials. Acyl chlorides can be valuable components in MCRs, for example, in the synthesis of α-substituted β-ketoesters or α-branched amides. researchgate.netnih.gov However, the integration of this compound into such reaction sequences has not been documented in peer-reviewed scientific journals or patents. There are currently no published MCRs that specifically name this compound as a reactant, and therefore, no research findings or data tables on its performance in this synthetic context are available.

Computational and Theoretical Studies on 4 Methylnicotinoyl Chloride Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.commdpi.com DFT calculations are instrumental in elucidating the fundamental properties of 4-Methylnicotinoyl chloride.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with orbitals representing regions of electron density. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the primary orbitals involved in chemical reactions. youtube.commasterorganicchemistry.com

For this compound, a DFT analysis would characterize its electronic landscape. The HOMO is expected to be located primarily on the pyridine (B92270) ring and the chlorine atom, indicating these are the sites of highest electron density and potential nucleophilicity. Conversely, the LUMO is anticipated to be centered on the carbonyl carbon of the acyl chloride group. This low-energy unoccupied orbital makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. The energy gap between the HOMO and LUMO is a critical parameter, providing an indication of the molecule's kinetic stability and reactivity.

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound (Calculated via DFT)

| Molecular Orbital | Energy (eV) | Primary Atomic Contributions | Implication for Reactivity |

| HOMO | -8.5 | Pyridine Ring (π-system), Chlorine (lone pairs) | Electron-donating regions, potential sites for electrophilic attack on the ring. |

| LUMO | -1.2 | Carbonyl Carbon (π* C=O), Chlorine | Primary site for nucleophilic attack, defining the molecule's electrophilicity. |

| HOMO-LUMO Gap | 7.3 | N/A | Indicates high kinetic stability but significant potential for reactivity at the acyl chloride group. |

DFT calculations can generate maps of electrostatic potential and calculate partial atomic charges, which are crucial for predicting how this compound will interact with other reagents. The carbonyl carbon of the acyl chloride group would be identified as the most electrophilic center, making it the primary target for nucleophilic acyl substitution reactions.

Computational models can predict the regioselectivity of reactions, for instance, in electrophilic aromatic substitution on the pyridine ring. By modeling the stability of the intermediate sigma complexes, DFT can determine which position on the ring is most susceptible to attack. Furthermore, in molecules with multiple reactive sites, DFT helps predict chemo-selectivity by comparing the activation energies for reactions at each site. For this compound, this would confirm that the acyl chloride group is significantly more reactive towards nucleophiles than the pyridine ring.

Understanding a chemical reaction requires characterizing its transition state—the high-energy, fleeting arrangement of atoms at the peak of the reaction energy profile. mit.edu DFT is a powerful tool for locating and characterizing these transition states. ucsb.edu For a reaction involving this compound, such as its hydrolysis or aminolysis, DFT can model the entire reaction pathway.

Table 2: Hypothetical Reaction Energetics for the Aminolysis of this compound with Methylamine (Calculated via DFT)

| Species | Relative Energy (kcal/mol) | Key Structural Features |

| Reactants (separated) | 0.0 | This compound + Methylamine |

| Transition State 1 (TS1) | +12.5 | Formation of C-N bond, elongation of C-Cl bond. |

| Tetrahedral Intermediate | -5.2 | Sp3 hybridized carbonyl carbon, negatively charged oxygen. |

| Transition State 2 (TS2) | +8.1 | Cleavage of C-Cl bond, proton transfer. |

| Products (separated) | -25.0 | N,4-Dimethylnicotinamide + HCl |

Molecular Dynamics Simulations of Reactive Systems

While DFT provides a static, time-independent picture of molecules, Molecular Dynamics (MD) simulations introduce the element of time, allowing the study of the dynamic behavior of molecules and their interactions within a system, such as in a solvent. youtube.com An MD simulation solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities change over time. nih.gov

For this compound, MD simulations could be employed to study its behavior in various solvents. For example, a simulation in an aqueous environment would reveal the structure of the solvation shell around the molecule, showing how water molecules orient themselves around the polar acyl chloride group and the pyridine ring. researchgate.net This provides insights into solubility and how the solvent might participate in or mediate a reaction. MD simulations are also crucial for studying conformational changes and the dynamics of how a reactant approaches the reactive site of this compound.

Quantitative Structure-Reactivity/Selectivity Relationship (QSRR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. wikipedia.orglibretexts.org When applied to reactivity and selectivity, these are known as QSRR models. acs.org

To develop a QSRR model for derivatives of nicotinoyl chloride, one would first synthesize a library of related compounds with different substituents on the pyridine ring. The reactivity of each compound (e.g., the rate constant for hydrolysis) would be measured experimentally. Simultaneously, a set of molecular descriptors for each compound would be calculated using computational methods. These descriptors can include electronic properties (like atomic charges or dipole moments), steric parameters (like molecular volume), and topological indices.

By applying statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is derived that links the descriptors to the observed reactivity. nih.gov This QSRR model can then be used to predict the reactivity of new, unsynthesized nicotinoyl chloride derivatives, accelerating the design of molecules with desired reactivity profiles.

In Silico Approaches for Novel Reaction Discovery and Optimization

The field of computational chemistry is increasingly moving towards in silico (computer-based) discovery and optimization of new chemical reactions. These approaches leverage computational power to screen vast chemical spaces for promising new transformations or to optimize the conditions for known reactions.

For this compound, in silico methods could be used to discover novel catalysts for a specific transformation. For example, a library of potential organocatalysts could be computationally screened for their ability to lower the activation energy of a desired reaction. High-throughput DFT calculations could quickly estimate the catalytic efficacy of thousands of candidates, identifying the most promising ones for experimental validation. Similarly, computational tools can help optimize reaction conditions by modeling the effect of different solvents, temperatures, and additives on the reaction outcome, thereby reducing the amount of empirical experimentation required.

Advanced Spectroscopic and Structural Characterization Techniques for 4 Methylnicotinoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of 4-methylnicotinoyl chloride in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR Spectroscopy: Proton (¹H) NMR spectroscopy of this compound would reveal distinct signals for the protons on the pyridine (B92270) ring and the methyl group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing nature of the carbonyl chloride group and the electron-donating methyl group. Typically, the proton adjacent to the nitrogen atom would appear at the most downfield position. The methyl protons would appear as a singlet in the upfield region. For instance, in a related compound, 4-methylnicotinic acid, the methyl protons appear as a singlet at approximately 2.36 ppm. rsc.org

¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum of this compound is expected to show distinct peaks for each of the unique carbon atoms. libretexts.org The carbonyl carbon of the acid chloride group would be the most downfield signal, typically in the range of 160-180 ppm, due to the strong deshielding effect of the adjacent oxygen and chlorine atoms. organicchemistrydata.org The carbons of the pyridine ring would appear in the aromatic region (around 120-150 ppm), with their specific shifts influenced by the positions of the methyl and carbonyl chloride substituents. libretexts.orgorganicchemistrydata.org The methyl carbon would resonate at the most upfield position, generally below 30 ppm. rsc.org

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between atoms. harvard.edunih.govweizmann.ac.il A COSY spectrum would show correlations between neighboring protons on the pyridine ring, helping to assign their specific positions. An HSQC spectrum would correlate each proton signal with the carbon to which it is directly attached, confirming the assignments made from the ¹H and ¹³C spectra. These 2D experiments are crucial for unambiguously assigning the complete chemical structure of this compound and its derivatives. harvard.edunih.govweizmann.ac.il

| Technique | Expected Chemical Shifts (ppm) | Information Provided |

| ¹H NMR | Aromatic Protons: ~7.0-9.0 ppm; Methyl Protons: ~2.3-2.5 ppm | Provides information on the electronic environment of protons and their connectivity. |

| ¹³C NMR | Carbonyl Carbon: ~160-180 ppm; Aromatic Carbons: ~120-150 ppm; Methyl Carbon: ~20-25 ppm | Reveals the carbon framework and the presence of functional groups. libretexts.orgorganicchemistrydata.org |

| 2D NMR (COSY, HSQC) | Correlation peaks between adjacent protons and between protons and their attached carbons. | Establishes the connectivity between atoms, leading to a complete structural assignment. harvard.edunih.govweizmann.ac.il |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic "fingerprint" and identifying the functional groups present. msu.edu

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong absorption band corresponding to the C=O stretching vibration of the acid chloride group. This band is typically observed at a high frequency, generally in the range of 1780-1815 cm⁻¹, which is characteristic of acyl chlorides. uobabylon.edu.iq The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹. vscht.cz The C-N stretching vibrations within the pyridine ring usually occur in the 1350–1000 cm⁻¹ region. uobabylon.edu.iq

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching vibration of the pyridine ring is often a strong and characteristic band in the Raman spectrum. While the C=O stretch is also observable in Raman, it is typically weaker than in the IR spectrum. Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. spectroscopyonline.com For instance, in related aromatic compounds, characteristic ring vibrations appear in the 1000-1600 cm⁻¹ region. researchgate.net

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C=O Stretch (Acid Chloride) | 1780 - 1815 (Strong) uobabylon.edu.iq | 1780 - 1815 (Weak to Medium) |

| Aromatic C-H Stretch | > 3000 vscht.cz | > 3000 |

| Aliphatic C-H Stretch | < 3000 vscht.cz | < 3000 |

| Pyridine Ring Vibrations | 1400 - 1600 | 1000 - 1600 (Often Strong) researchgate.net |

| C-N Stretch | 1350 - 1000 uobabylon.edu.iq | 1350 - 1000 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. msu.edu

For this compound (C₇H₆ClNO), the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. Due to the presence of chlorine, this peak will appear as a pair of peaks (M⁺ and M+2⁺) with an intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. msu.edu

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. A common fragmentation is the loss of the chlorine radical to form a stable acylium ion. Another potential fragmentation pathway is the loss of a neutral carbon monoxide (CO) molecule from the acylium ion. The pyridine ring itself can also undergo fragmentation. The analysis of these fragment ions helps to confirm the molecular structure. libretexts.orguni-saarland.de

| Ion | m/z (for ³⁵Cl) | Identity |

| [C₇H₆ClNO]⁺ | 155 | Molecular Ion (M⁺) |

| [C₇H₆ClNO]⁺ | 157 | Molecular Ion (M+2⁺, with ³⁷Cl) |

| [C₇H₆NO]⁺ | 120 | [M - Cl]⁺ |

| [C₆H₆N]⁺ | 92 | [M - Cl - CO]⁺ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. libretexts.org This technique requires a single crystal of the compound. When a beam of X-rays is passed through the crystal, the electrons of the atoms diffract the X-rays, producing a unique diffraction pattern. libretexts.org

By analyzing this pattern, the electron density distribution within the crystal can be mapped, and from this, the exact positions of all atoms can be determined. wikidoc.org This provides highly accurate data on bond lengths, bond angles, and torsional angles. For this compound, an X-ray crystal structure would definitively confirm the planar structure of the pyridine ring and the geometry around the carbonyl chloride group. It would also reveal details about the intermolecular interactions in the solid state, such as stacking of the aromatic rings. wikidoc.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. matanginicollege.ac.in Molecules containing chromophores, such as the pyridine ring and the carbonyl group in this compound, absorb UV or visible light, promoting electrons from a lower energy molecular orbital to a higher energy one. libretexts.orgrsc.org

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, arising from the conjugated system of the pyridine ring and the carbonyl group, are typically intense and occur at shorter wavelengths. matanginicollege.ac.in The n → π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms, is generally weaker and occurs at a longer wavelength. matanginicollege.ac.in The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the solvent used.

| Electronic Transition | Expected Wavelength Range (nm) | Characteristics |

| π → π | 200 - 300 | High intensity, due to the conjugated aromatic system. matanginicollege.ac.in |

| n → π | 300 - 400 | Low intensity, involves non-bonding electrons. matanginicollege.ac.in |

Green Chemistry Principles Applied to 4 Methylnicotinoyl Chloride Synthesis and Reactions

Atom Economy and Process Mass Intensity (PMI) Analysis in 4-Methylnicotinoyl Chloride Transformations

Green chemistry metrics like Atom Economy (AE) and Process Mass Intensity (PMI) are crucial for evaluating the sustainability of a chemical process. mdpi.comwhiterose.ac.uk AE measures the efficiency of a reaction in converting reactant atoms to the desired product, while PMI provides a broader view by considering the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the product. acsgcipr.orgacsgcipr.org

The synthesis of this compound typically starts from 4-methylnicotinic acid. Common chlorinating agents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus chlorides (PCl₃ or PCl₅). chemguide.co.ukwikipedia.org

Atom Economy Analysis:

The atom economy for these transformations is inherently less than 100% due to the formation of by-products. libretexts.orgrsc.org The theoretical maximum percentage of reactant atoms incorporated into the desired product can be calculated as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100.

Consider the reaction with thionyl chloride:

C₇H₇NO₂ (4-methylnicotinic acid) + SOCl₂ → C₇H₆ClNO (this compound) + SO₂ + HCl

The calculation reveals that a significant portion of the reactant mass is converted into by-products rather than the target molecule, highlighting a key area for improvement from a green chemistry perspective.

Table 1: Theoretical Atom Economy for this compound Synthesis This table is generated based on stoichiometric calculations for common synthetic routes.

| Chlorinating Agent | Molecular Formula | By-products | Calculated Atom Economy (%) |

|---|---|---|---|

| Thionyl chloride | SOCl₂ | SO₂, HCl | 53.7% |

| Oxalyl chloride | (COCl)₂ | CO, CO₂, HCl | 54.9% |

Process Mass Intensity (PMI):

PMI offers a more comprehensive assessment of a process's greenness by including all materials. acsgcipr.orgorganicchemistrydata.org It is calculated as:

PMI = Total Mass in Process (kg) / Mass of Product (kg)

Development of Environmentally Benign Solvent Systems and Alternative Reaction Media

The selection of solvents is a critical aspect of green chemistry, as they often constitute the bulk of the mass in a chemical process and contribute significantly to environmental impact. ijsr.net Traditional synthesis of acyl chlorides, including this compound, often employs volatile and hazardous organic solvents like dichloromethane (B109758) (DCM) or dichloroethane. researchgate.net

Efforts to create greener processes focus on replacing these problematic solvents with more sustainable alternatives. jetir.org Potential green solvents and reaction media include:

Ionic Liquids (ILs): These are salts with low melting points that can act as both catalysts and solvents. Their negligible vapor pressure reduces air pollution. Some ionic liquids have been explored for various organic reactions, offering potential for reuse and improved reaction conditions. researchgate.netmdpi.com

Supercritical Fluids (scF): Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive alternative to organic solvents. jetir.org It can be particularly useful for reactions and extractions, with the significant advantage that the solvent can be removed simply by depressurization, leaving a solvent-free product. ijsr.net

Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and urea) that form a eutectic with a melting point much lower than the individual components. They are often biodegradable, have low toxicity, and can be suitable media for various chemical transformations. iaph.inresearchgate.net

Solvent-Free Reactions: The ideal green chemistry scenario is to eliminate the solvent entirely. researchgate.netdntb.gov.ua For the synthesis of acyl chlorides, this can sometimes be achieved by reacting the neat carboxylic acid with the chlorinating agent, particularly if the product can be isolated directly via distillation. This approach drastically reduces waste and simplifies purification.

The choice of an alternative solvent system depends on factors like the solubility of 4-methylnicotinic acid, compatibility with the chlorinating agent, and the ease of product separation and solvent recycling. iaph.in

Implementation of Catalytic Approaches for Sustainable Synthesis

The ninth principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones. researchgate.net In the context of this compound synthesis, this presents a significant challenge as traditional methods rely on stoichiometric amounts of aggressive chlorinating agents.

However, catalytic principles can be applied in several ways:

Catalysis of Chlorination: While fully catalytic conversion of carboxylic acids to acyl chlorides is not yet mainstream, the most common industrial methods often use a catalytic amount of N,N-dimethylformamide (DMF). wikipedia.orgyoutube.com DMF reacts with the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form the Vilsmeier reagent, which is the active species in the catalytic cycle. wikipedia.org Optimizing the amount of catalyst can reduce waste and improve reaction efficiency.

Development of Novel Catalysts: Research into new catalytic systems that can activate carboxylic acids for chlorination under milder conditions is an active area. This could involve transition-metal catalysts or organocatalysts that can operate with less hazardous chlorine sources, thereby avoiding the harsh by-products of traditional reagents. mdpi.commdpi.com

The move towards catalytic processes not only improves atom economy by reducing the need for stoichiometric reagents but also often leads to milder reaction conditions, thereby saving energy and reducing the formation of undesirable by-products. researchgate.net

Strategies for Waste Minimization and By-product Utilization

Waste minimization is a cornerstone of green chemistry, directly addressing the principle of pollution prevention. umd.edunc.gov In the synthesis of this compound, waste is generated from spent reagents, solvents, and by-products.

Table 2: By-products from Common Syntheses of this compound This table outlines the primary by-products generated from the reaction of 4-methylnicotinic acid with various chlorinating agents.

| Chlorinating Agent | Primary By-products | Physical State | Environmental/Process Considerations |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) | Gas | Acidic gases require scrubbing/neutralization before release. chemguide.co.uk |

| Oxalyl chloride ((COCl)₂) | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride (HCl) | Gas | Gaseous by-products are easier to separate from the liquid product. wikipedia.org |

Strategies for Minimization and Management:

Selection of Reagents: Choosing a chlorinating agent that produces gaseous by-products, such as thionyl chloride or oxalyl chloride, is generally preferable to those that yield liquid waste like phosphorus oxychloride. chemguide.co.ukwikipedia.org Gaseous by-products are more easily separated from the reaction mixture, simplifying purification and reducing the energy required for distillation. youtube.com

By-product Neutralization and Utilization: The acidic gas by-products (HCl and SO₂) must be captured and neutralized ("scrubbed"), typically with a basic solution. While this treats the immediate hazard, it generates salt waste. Investigating potential uses for these captured streams is a further step; for example, captured HCl could potentially be used in other processes.

Solvent Recycling: Where solvents are necessary, implementing a robust recycling program is essential. This involves selecting solvents that are easily recovered by distillation and minimizing the use of mixed-solvent systems that are difficult to separate. tudelft.nl

Process Optimization: Carefully controlling stoichiometry to avoid using a large excess of the chlorinating agent can prevent unnecessary waste generation and subsequent disposal costs. google.com

By focusing on the entire process, from reagent selection to by-product handling, significant reductions in waste can be achieved, aligning the synthesis more closely with the principles of a circular economy. researchgate.net

Energy Efficiency Considerations in Synthetic Protocols

The sixth principle of green chemistry states that energy requirements should be minimized. researchgate.net In chemical manufacturing, energy is consumed for heating, cooling, separations, and maintaining reaction pressures. The production of this compound is no exception.

Key areas for energy efficiency improvements include:

Reaction Temperature: Many traditional preparations of acyl chlorides require heating or refluxing to drive the reaction to completion. researchgate.net Developing catalytic systems that operate efficiently at ambient temperature would lead to substantial energy savings.

Separation and Purification: The primary method for purifying this compound is often fractional distillation to separate it from excess reagents and by-products. chemguide.co.uklibretexts.org Distillation is an energy-intensive process. osti.gov Strategies to reduce this energy demand include:

Using reagents that produce gaseous by-products, simplifying the separation process. wikipedia.org

Developing alternative, non-thermal purification methods like crystallization where feasible.

Process Intensification: Adopting continuous flow manufacturing instead of traditional batch processing can offer significant energy advantages. Flow reactors have superior heat transfer, allowing for better temperature control and potentially reducing the need for excessive heating or cooling.

Future Research Directions and Emerging Trends in 4 Methylnicotinoyl Chloride Chemistry

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While 4-Methylnicotinoyl chloride is primarily recognized for its role in acylation reactions, future research will likely delve into uncovering new reactivity patterns. The interplay between the electron-deficient pyridine (B92270) ring and the reactive acyl chloride functionality presents opportunities for unprecedented transformations.

Researchers are expected to explore transition-metal-catalyzed cross-coupling reactions where the acyl chloride moiety participates in novel bond formations beyond the standard amide and ester linkages. For instance, its use in generating unique heterocyclic scaffolds through cascade reactions is an area ripe for investigation. Condensation reactions of this compound with various nucleophiles can lead to the formation of complex molecular architectures. researchgate.netresearchgate.netresearchgate.netgoogle.com One study has already demonstrated the condensation of this compound with 3,4-dihydro-6,7-dimethoxyisoquinoline in refluxing pyridine to yield a complex naphthyridinone derivative. researchgate.netresearchgate.netresearchgate.net

Furthermore, the influence of the methyl group at the 4-position on the regioselectivity of these reactions warrants deeper investigation. Computational studies could play a crucial role in predicting and understanding these novel reactivity patterns, guiding experimental efforts toward the synthesis of previously inaccessible molecular entities. A three-component reaction involving pyridine N-oxides, acyl chlorides, and cyclic ethers has been described, which proceeds through a carbene intermediate, suggesting that similar non-traditional pathways could be explored for this compound. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The principles of green chemistry and the need for more efficient and reproducible synthetic processes are driving the adoption of flow chemistry and automated synthesis. numberanalytics.com These technologies offer significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for high-throughput screening of reaction conditions. numberanalytics.combeilstein-journals.org

Future research will likely focus on adapting the synthesis and reactions of this compound to continuous-flow systems. nih.govorganic-chemistry.orgbeilstein-journals.org This could lead to the on-demand generation of this reactive intermediate, mitigating storage and handling challenges associated with acyl chlorides. Automated platforms can be employed for the rapid optimization of reaction conditions for the synthesis of libraries of 4-methylnicotinamide (B43242) and ester derivatives, accelerating drug discovery and material science research. acs.orgnih.govnumberanalytics.comchemrxiv.orgnih.gov The development of packed-bed microreactors and other continuous-flow setups for reactions involving pyridine derivatives is an active area of research that can be extended to this compound. organic-chemistry.org

Table 1: Comparison of Batch vs. Flow Chemistry for Pyridine Derivative Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Scale | Limited by vessel size | Easily scalable by extending reaction time |

| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient due to high surface-area-to-volume ratio |

| Mass Transfer | Can be limited, affecting reaction rates | Enhanced due to small diffusion distances |

| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes at any given time, inherently safer |

| Reproducibility | Can be variable between batches | Highly reproducible due to precise control of parameters |

Bio-inspired Synthetic Routes and Biocatalytic Applications

Nature provides a vast blueprint for the synthesis of complex molecules with high efficiency and selectivity. Bio-inspired synthetic routes and biocatalysis are emerging as powerful tools in modern chemistry. Future research may explore the enzymatic synthesis of 4-Methylnicotinic acid, the precursor to this compound, using engineered microorganisms.

Furthermore, the use of enzymes to catalyze the reactions of this compound could offer a green and highly selective alternative to traditional chemical methods. For instance, lipases could be employed for the enantioselective synthesis of chiral esters from this compound. The parent compound, nicotinic acid (a form of vitamin B3), is a natural product, and its derivatives are being explored for the synthesis of bio-based polymers and as catalysts in their own right. dovepress.comnih.govacs.orgresearchgate.net This precedent suggests that this compound could be integrated into biocatalytic cascades for the synthesis of valuable, bio-based compounds. dovepress.comnih.gov The development of biomaterials from natural monomers like itaconic acid, citric acid, and succinic acid is a growing field where nicotinic acid derivatives could find new applications. nih.gov

Applications in Advanced Material Synthesis (excluding specific material properties)

The pyridine moiety is a valuable component in the design of functional materials due to its electronic properties and ability to coordinate with metals. Future research will likely see the expanded use of this compound as a monomer or functionalizing agent in the synthesis of advanced materials.

The incorporation of the 4-methylnicotinoyl group into polymer backbones can lead to the development of novel materials. mdpi.comrsc.orgresearchgate.netresearchgate.net For example, polymers containing this unit could be explored for applications in catalysis or as ligands for metal sequestration. The synthesis of pyridine-grafted copolymers has already shown promise in creating materials with interesting fluorescence and antimicrobial properties. mdpi.com The ability of pyridine derivatives to participate in the formation of supramolecular polymers through hydrogen bonding and other non-covalent interactions also opens up possibilities for creating self-healing materials and responsive gels. researchgate.net The synthesis of polymers from niacin-derived monomers for applications like nanodelivery highlights a potential path for this compound derivatives. db-thueringen.de

Predictive Modeling and Machine Learning for Reaction Optimization and Discovery

The integration of computational tools, particularly predictive modeling and machine learning (ML), is set to revolutionize chemical synthesis. nih.govnumberanalytics.comacs.org These approaches can accelerate the discovery of new reactions and optimize existing ones by analyzing vast datasets of chemical information. numberanalytics.com

In the context of this compound, ML algorithms could be trained to predict the outcomes of its reactions with a diverse range of nucleophiles under various conditions. nih.govresearchgate.net This would enable chemists to identify optimal synthetic routes with higher yields and fewer byproducts, minimizing experimental effort. acs.org Furthermore, machine learning models could be used to predict the biological activity or material properties of novel compounds derived from this compound, guiding the design of new molecules with desired functionalities. researchgate.net While challenges remain in the application of ML to heavily nuanced synthetic chemistry, the development of standardized, robotized protocols for data generation is expected to improve the predictive power of these models. acs.org

Table 2: Potential Applications of Machine Learning in this compound Chemistry

| Application Area | Description |

| Reaction Outcome Prediction | Predicting the major product and yield of a reaction between this compound and a given nucleophile. |

| Condition Optimization | Identifying the optimal solvent, temperature, and catalyst for a specific transformation involving this compound. |

| Novel Reactivity Discovery | Screening for unprecedented reactions and transformations by analyzing patterns in large chemical databases. |

| Property Prediction | Predicting the biological activity, toxicity, or material properties of novel derivatives of this compound. |

Q & A

Q. What are the standard synthetic protocols for preparing 4-methylnicotinoyl chloride, and how can purity be validated?

- Methodological Answer : this compound is typically synthesized via the reaction of 4-methylnicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] under anhydrous conditions. Key steps include:

- Reagent Ratios : Use a 1:2 molar ratio of acid to SOCl₂ to ensure complete conversion.

- Solvent Choice : Anhydrous dichloromethane (DCM) or toluene, refluxed at 40–60°C for 4–6 hours.

- Workup : Remove excess SOCl₂ under reduced pressure, followed by distillation or recrystallization.

- Purity Validation :

- NMR Spectroscopy : Confirm absence of residual acid (e.g., δ 10–12 ppm for -COOH).

- Elemental Analysis : Match calculated and observed C/H/N percentages.

- HPLC : Use a C18 column with UV detection at 254 nm to verify >98% purity .

Q. How should this compound be characterized spectroscopically?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the methyl group (δ ~2.5 ppm for ¹H; δ ~20 ppm for ¹³C) and acyl chloride carbonyl (δ ~170 ppm for ¹³C).

- IR Spectroscopy : Confirm C=O stretch at ~1770 cm⁻¹ and C-Cl at ~550 cm⁻¹.

- Mass Spectrometry : Look for molecular ion [M+H]⁺ at m/z 155.5 (calculated for C₇H₆ClNO⁺).

- Reference Standards : Compare with data from NIST Chemistry WebBook for analogous acyl chlorides .

Q. What are the stability considerations for this compound during storage?

- Methodological Answer :

- Moisture Sensitivity : Store under inert gas (Ar/N₂) in flame-dried glassware with molecular sieves (3Å).

- Temperature : Keep at –20°C in amber vials to prevent thermal decomposition.

- Decomposition Indicators : Monitor for HCl gas evolution (pH strips) or discoloration (yellowing).

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) over 14 days .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under varying conditions?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow NMR to track intermediate formation (e.g., mixed anhydrides).

- Isotopic Labeling : Introduce ¹⁸O into the carbonyl group to trace nucleophilic acyl substitution pathways.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map energy profiles for hydrolysis or amidation .

Q. What strategies resolve discrepancies in reported reactivity or spectral data for this compound derivatives?

- Methodological Answer :

- Systematic Replication : Reproduce conflicting studies using identical reagents (e.g., same SOCl₂ batch).

- Meta-Analysis : Apply PRISMA guidelines to aggregate and compare data from multiple sources, assessing methodological quality (e.g., allocation concealment, blinding) .

- Advanced Spectroscopic Techniques : Use 2D NMR (HSQC, HMBC) or X-ray crystallography to resolve structural ambiguities .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., DCM vs. THF) on reaction trajectories.

- Docking Studies : Predict binding affinity with biological targets (e.g., enzyme active sites) using AutoDock Vina.

- Cheminformatics : Train machine learning models on PubChem data to forecast regioselectivity in substitution reactions .

Methodological Tables

Q. Table 1: Optimization Parameters for this compound Synthesis

| Variable | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reagent (SOCl₂) | 2.0–2.5 equiv | <2 equiv → incomplete |

| Temperature | 40–60°C | >60°C → decomposition |

| Reaction Time | 4–6 hours | <4 hours → residual acid |

| Solvent | Anhydrous DCM | Polar aprotic → higher yield |

Q. Table 2: Key Spectroscopic Benchmarks

| Technique | Expected Signal | Diagnostic Purpose |

|---|---|---|

| ¹H NMR | δ 2.5 ppm (CH₃) | Methyl group identity |

| ¹³C NMR | δ 170 ppm (C=O) | Acyl chloride confirmation |

| IR | 1770 cm⁻¹ (C=O) | Differentiation from esters |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.